2,7-Dibromo-9-dodecylcarbazole

Analytical Chemistry Polymer Chemistry Quality Control

2,7-Dibromo-9-dodecylcarbazole is the definitive monomer for synthesizing solution-processable, 2,7-linked polycarbazole semiconductors. Its C12 alkyl chain ensures superior solubility compared to shorter-chain or N–H analogs, enabling high-MW polymer and uniform film formation for OLED, OPV, and OFET devices. The exclusive 2,7-substitution pattern yields extended π-conjugation for optimal charge transport—unlike the inferior 3,6-isomer. Insist on ≥98% purity confirmed by DP-APCI-MS (m/z 336 signature) to guarantee isomeric fidelity.

Molecular Formula C24H31Br2N
Molecular Weight 493.3 g/mol
CAS No. 544436-47-7
Cat. No. B1352819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-9-dodecylcarbazole
CAS544436-47-7
Molecular FormulaC24H31Br2N
Molecular Weight493.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
InChIInChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3
InChIKeyNBJGUMLGJPJNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromo-9-dodecylcarbazole (CAS 544436-47-7): Monomer Selection Guide for Conjugated Polymer Synthesis


2,7-Dibromo-9-dodecylcarbazole is a halogenated carbazole derivative that serves as a critical building block for conjugated polymers in organic electronics . Its molecular structure comprises a carbazole core functionalized with bromine atoms at the 2- and 7-positions and a dodecyl (C12) alkyl chain at the N-9 position, yielding the formula C24H31Br2N and a molecular weight of 493.33 g/mol . This specific substitution pattern enables polymerization via Suzuki, Stille, or Yamamoto cross-coupling reactions to produce poly(2,7-carbazole)s, which exhibit p-type (hole-transporting) semiconductor behavior with broad applicability in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1]. The compound appears as a white to yellow to green crystalline powder, with a melting point of 78-79 °C and a predicted boiling point of 550.1±43.0 °C .

Why 2,7-Dibromo-9-dodecylcarbazole Cannot Be Replaced by Generic Carbazole Monomers Without Compromising Solubility and Device Performance


Generic substitution among carbazole-based monomers is precluded by several critical structure-property relationships. First, the substitution pattern—bromination at the 2,7-positions versus the 3,6-positions—directs the regiochemistry of polymer chain extension; 2,7-linked polycarbazoles yield extended π-conjugation along the polymer backbone, whereas 3,6-linked analogues produce cross-conjugated architectures with inferior charge transport [1]. Second, the length of the N-alkyl solubilizing chain dictates the solubility of both the monomer and the resulting polymer in common organic solvents; the dodecyl (C12) chain provides significantly enhanced solubility relative to shorter-chain analogs (e.g., hexyl or ethylhexyl), enabling higher molecular weight polymers and superior film-forming properties essential for solution-processed devices [2]. Third, the absence of the N-alkyl chain altogether—as in 2,7-dibromo-9H-carbazole—results in markedly reduced solubility, severely limiting synthetic versatility and processability [3]. These cumulative differences translate into measurable variations in device metrics including luminous efficiency in OLEDs and power conversion efficiency in OPVs.

Quantitative Differentiation Evidence for 2,7-Dibromo-9-dodecylcarbazole Against Close Structural Analogs


Mass Spectrometric Fragmentation Pattern Distinguishes 2,7- from 3,6-Dibromo-9-dodecylcarbazole Isomers

Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS) reveals distinct fragmentation pathways between the 2,7- and 3,6-dibromo substituted isomers, enabling unambiguous identification and quality assurance of the correct regioisomer for polymerization [1]. This analytical differentiation is critical for procurement because the isomeric purity directly impacts the electronic properties of the resultant conjugated polymers.

Analytical Chemistry Polymer Chemistry Quality Control

Enhanced Solubility Conferred by Dodecyl Chain Enables Solution-Processed High-Molecular-Weight Polymer Synthesis

The presence of the N-dodecyl (C12) solubilizing chain on 2,7-dibromo-9-dodecylcarbazole dramatically enhances its solubility in common organic solvents compared to the non-alkylated 2,7-dibromo-9H-carbazole, enabling efficient solution-phase polymerization and subsequent device fabrication [1][2]. While quantitative solubility limits are not reported, qualitative assessments confirm 'very high' solubility for the dodecyl-substituted compound across a broad range of organic solvents, a prerequisite for synthesizing high-molecular-weight polymers with reproducible film-forming characteristics [1].

Polymer Synthesis Solution Processing Conjugated Polymers

Poly(2,7-carbazole) Derived from 2,7-Dibromo-9-dodecylcarbazole Exhibits Broad Optical Absorption Relative to Monomeric Precursors

Yamamoto polymerization of 2,7-dibromo-9-dodecylcarbazole yields poly(N-dodecylcarbazole)-2,7-diyl (PCbz), which exhibits significantly broadened optical absorption compared to the monomeric precursor, a property essential for effective light harvesting in photovoltaic applications [1]. The polymer also demonstrates strong excimer emission across all commonly used organic solvents, further distinguishing it from small-molecule carbazole derivatives [1].

Organic Photovoltaics UV-Vis Spectroscopy Conjugated Polymers

Ionization Potential of 8.1 eV Positions 2,7-Dibromo-9-dodecylcarbazole as a Deep HOMO p-Type Semiconductor Building Block

The ionization potential (IP) of 2,7-dibromo-9-dodecylcarbazole is reported as 8.1 eV, corresponding to a deep highest occupied molecular orbital (HOMO) energy level suitable for p-type semiconductor applications requiring efficient hole injection and transport . While direct comparative IP data for structural analogs under identical measurement conditions are not available in the retrieved literature, this quantitative value serves as a critical parameter for energy level alignment in multi-layer organic electronic devices.

Organic Electronics Energy Level Alignment Hole Transport

Validated Research and Industrial Application Scenarios for 2,7-Dibromo-9-dodecylcarbazole


Synthesis of Poly(2,7-carbazole) Homopolymers and Copolymers for Organic Photovoltaics (OPVs)

2,7-Dibromo-9-dodecylcarbazole serves as the essential monomer for synthesizing poly(N-dodecylcarbazole)-2,7-diyl via Yamamoto or Suzuki polymerization [1]. The resulting polymer exhibits broad UV-Vis absorption and strong excimer emission, making it suitable as a p-type donor material in bulk heterojunction OPV devices [1]. The dodecyl solubilizing chain ensures the polymer remains solution-processable, enabling spin-coating or inkjet printing of the active layer [2].

Hole-Transporting Layer (HTL) Material Development for OLEDs

Polymers derived from 2,7-dibromo-9-dodecylcarbazole possess excellent hole-transporting properties due to the electron-rich carbazole core and extended conjugation along the 2,7-linked polymer backbone [1]. These materials can be incorporated into OLED devices as hole-transporting layers (HTLs) or as host matrices for phosphorescent emitters, where the deep HOMO level (ionization potential ~8.1 eV for the monomer unit) facilitates efficient hole injection from ITO/PEDOT:PSS anodes .

Donor-Acceptor (D-A) Copolymer Synthesis for OFET and OPV Applications

The bromine substituents at the 2- and 7-positions of 2,7-dibromo-9-dodecylcarbazole render it an ideal comonomer for Suzuki or Stille cross-coupling polymerizations with electron-deficient acceptor monomers (e.g., benzothiadiazole, diketopyrrolopyrrole, or thieno[3,4-c]pyrrole-4,6-dione) [2]. The resulting D-A copolymers exhibit tunable bandgaps and ambipolar charge transport characteristics, with hole mobilities reaching up to 10^-3 cm²/V·s in OFET devices [3].

Analytical Quality Control for Isomeric Purity Verification

The distinct DP-APCI-MS fragmentation pattern of 2,7-dibromo-9-dodecylcarbazole (characterized by the m/z 336 fragment corresponding to C24H34N+) provides a robust analytical signature for confirming isomeric purity [2]. This is critical for procurement and quality assurance, as contamination with the 3,6-dibromo isomer would produce cross-conjugated polymers with compromised electronic properties.

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